阿魏酸K 23-乙酸酯

描述

Alisol K 23-acetate is not directly mentioned in the provided papers. However, the papers do discuss closely related compounds, alisol A 24-acetate (24A) and alisol B 23-acetate (23B), which are abundant in Rhizoma alismatis. These compounds have been studied for their biological activity, particularly their effects on human renal proximal tubular (HK-2) cells. The research indicates that these compounds can induce apoptosis and nephrotoxicity by activating autophagy and affecting the PI3K/Akt/mTOR signaling pathway .

Synthesis Analysis

Molecular Structure Analysis

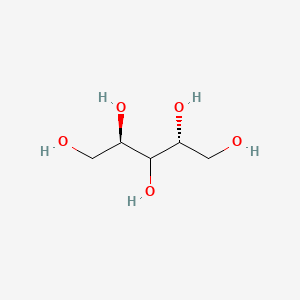

The molecular structure of alisol A (23, 24)-acetonide 11-monobromoacetate, a derivative of alisol A, was established through X-ray crystallography. This technique allowed for the precise determination of the compound's structure, which is crucial for understanding its chemical behavior and biological activity. The least-squares method was used to distinguish real atoms from spurious peaks, demonstrating the compound's structure .

Chemical Reactions Analysis

The provided papers do not offer detailed information on the chemical reactions specific to alisol K 23-acetate. However, the biological activity of similar compounds, alisol A 24-acetate and alisol B 23-acetate, suggests that they can interact with cellular components to induce autophagy and apoptosis. These interactions are likely due to the compounds' ability to modulate signaling pathways within the cell .

Physical and Chemical Properties Analysis

The physical and chemical properties of alisol K 23-acetate are not directly reported in the provided papers. However, the structural analysis of related alisol compounds through X-ray crystallography implies that these compounds have specific physical characteristics that can be determined through such analytical methods. The chemical properties, such as reactivity and biological activity, are inferred from the compounds' effects on cellular pathways and processes like autophagy, apoptosis, and the PI3K/Akt/mTOR signaling pathway .

科学研究应用

化学稳定性和结构研究:

- 与阿魏酸K 23-乙酸酯密切相关的阿魏酸A 24-乙酸酯和 23-乙酸酯在某些溶剂中表现出不稳定性,会发生转化和脱乙酰基。了解它们的稳定性对于药用应用中的质量控制至关重要 (Makabel 等人,2008 年).

原甾烷型三萜类发现:

- 阿魏酸K 23-乙酸酯是黄精中发现的几种新型原甾烷型三萜类之一,为传统中药的化学成分知识做出了贡献 (Yoshikawa 等人,1999 年).

抗菌特性:

- 研究表明,某些阿魏酸化合物(包括阿魏酸K 23-乙酸酯衍生物)对耐药菌株表现出有效的抗菌作用,突出了它们在对抗细菌感染方面的潜力 (Jin 等人,2012 年).

降胆固醇作用:

- 与阿魏酸K 23-乙酸酯相关的阿魏酸乙酸酯已被发现可以降低高脂血症小鼠的胆固醇水平。它们抑制 HMG-CoA 还原酶的活性,HMG-CoA 还原酶是胆固醇代谢中的关键酶 (Xu 等人,2016 年).

抗补体活性:

- 包括阿魏酸K 23-乙酸酯在内的一些阿魏酸化合物表现出抗补体活性,这在治疗炎症和免疫相关疾病方面可能具有治疗意义 (Lee 等人,2003 年).

对脂质代谢的影响:

- 包括与阿魏酸K 23-乙酸酯相关的阿魏酸化合物在内的阿魏酸化合物在调节脂质代谢方面显示出前景。这一方面对于开发治疗高脂血症等疾病至关重要 (Zhang 等人,2017 年).

抗疟疾活性:

- 包括阿魏酸K 23-乙酸酯在内的某些阿魏酸化合物已被发现具有抗疟疾活性,使其成为疟疾治疗的潜在候选药物 (Adams 等人,2011 年).

质量控制和标准化:

- 包括阿魏酸K 23-乙酸酯在内的阿魏酸化合物的定量和标准化对于确保含有这些成分的中药的质量和功效至关重要 (JianFang 等人,2014 年).

作用机制

Target of Action

Alisol K 23-acetate, a triterpenoid compound, primarily targets the Farnesoid X receptor (FXR) . FXR plays a pivotal role in regulating renal function . Other protein targets have been proposed for these natural products, including soluble epoxide hydrolase, and other enzymes (AMPK, HCE-2) and functional proteins (YAP, LXR) .

Mode of Action

Alisol K 23-acetate interacts with its targets and induces changes in their activity. It can activate renal FXR and induce FXR downstream gene expression in the kidney . This interaction results in significant changes in the cellular environment, leading to various pharmacological effects.

Biochemical Pathways

The activation of FXR by Alisol K 23-acetate affects several biochemical pathways. It leads to the activation of the CaMKK-AMPK-mammalian target of rapamycin pathway . Furthermore, the disruption of calcium homeostasis induces endoplasmic reticulum stress and unfolded protein responses in treated cells .

Pharmacokinetics

A uflc/ms/ms method has been developed for the simultaneous quantitation of related compounds, alisol a and alisol b 23-acetate, in rat plasma . This suggests that similar methods could be used to study the pharmacokinetics of Alisol K 23-acetate.

Result of Action

The activation of FXR by Alisol K 23-acetate results in various molecular and cellular effects. It significantly attenuates renal ischemia-reperfusion-induced acute kidney injury (AKI) in mice . This is reflected by improved renal function, reduced renal tubular apoptosis, ameliorated oxidative stress, and suppressed inflammatory factor expression .

属性

IUPAC Name |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(1S,2R,4S,6R,10S,11S,16R)-1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl]butyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O6/c1-17(14-20(36-18(2)33)26-28(5,6)38-26)32-22-15-19(34)25-29(7)12-11-23(35)27(3,4)21(29)10-13-30(25,8)31(22,9)16-24(32)37-32/h15,17,20-21,24-26H,10-14,16H2,1-9H3/t17-,20+,21+,24+,25+,26-,29+,30+,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJREHQYYSZHDT-URRJHNPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C23C(O2)CC4(C3=CC(=O)C5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)[C@@]23[C@@H](O2)C[C@]4(C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

![(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one](/img/structure/B3028519.png)